molecular formula C17H14O5 B123180 5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one CAS No. 259653-54-8

5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one

Cat. No. B123180
M. Wt: 298.29 g/mol
InChI Key: CEIWQXCJVAWOKP-IZZDOVSWSA-N
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Description

The compound 5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one is a chromanone derivative, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly described in the provided papers, the papers do discuss related chromanone derivatives and their synthesis, molecular structures, and properties, which can provide insights into the behavior of similar compounds.

Synthesis Analysis

The synthesis of chromanone derivatives often involves the reaction of 3-formylchromone with various reagents. For instance, one study describes the synthesis of a new organic ligand, 3-(5-carboxy-2-chlorophenylaminomethylene)-2-methoxychroman-4-one, by reacting 3-formylchromone with 3-amino-4-chlorobenzoic acid, leading to a derivative of 4-chromanone through nucleophilic addition and pyrone ring opening . Another related synthesis involves the condensation of 4-aminoantipyrine with 4-methoxy-2-hydroxybenzaldehyde in methanol . These methods suggest that the synthesis of 5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one could potentially be achieved through similar condensation reactions.

Molecular Structure Analysis

The molecular structure of chromanone derivatives is characterized by the presence of intramolecular and intermolecular hydrogen bonds, which can influence the stability and reactivity of these compounds. For example, the compound 4-(2-hydroxy-4-methoxybenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one exhibits intramolecular O—H⋯N and C—H⋯O hydrogen bonds, as well as intermolecular O—H⋯O hydrogen bonds forming dimers . These structural features are likely to be relevant to the compound of interest, given the similarities in functional groups.

Chemical Reactions Analysis

The reactivity of chromanone derivatives can be inferred from their functional groups and molecular structure. The presence of methoxy groups and hydrogen bonding can affect the chemical reactions these compounds undergo. For instance, the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-methoxybenzoyl chlorides leads to 3,5-diketoesters, which can be further transformed into functionalized chromones . This indicates that the methoxy groups and the chromanone core can participate in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromanone derivatives, such as thermal stability and crystal structure, are crucial for their practical applications. The new organic ligand mentioned earlier is stable up to 128 °C in an air atmosphere, after which it decomposes . The crystal structure of a related Meldrum's acid compound, 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, is stabilized by weak intermolecular C-H⋯O hydrogen bonds . These properties suggest that 5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one would also exhibit specific thermal behavior and crystal packing influenced by its functional groups and intermolecular interactions.

Scientific Research Applications

Antioxidant and Antimicrobial Properties

5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one, along with its congeners, has been identified in various plants and exhibits antioxidant and antimicrobial properties. For instance, compounds isolated from the rhizomes of Sansevieria cylindrica showed weak radical scavenging activity (Aye et al., 2018). Similarly, homoisoflavonoids from Caesalpinia pulcherrima and Ophiopogon japonicus Ker-Gawler were found to exhibit antimicrobial activity (Maheswara et al., 2006); (Nguyen Thi Hoang Anh et al., 2003).

Potential in Diabetes Management

Research indicates that homoisoflavonoid compounds, structurally similar to 5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one, may protect pancreatic β cells against glucotoxicity-induced apoptosis. A study on a homoisoflavonoid isolated from Portulaca oleracea L. demonstrated increased cell viability and decreased oxidative stress markers in pancreatic β cells under high glucose conditions (Park et al., 2019).

Estrogenic Activity

Some homoisoflavonoids, similar in structure to 5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one, have shown estrogenic activity. A study on compounds from Polygonatum sibiricum found significant proliferative effects on estrogen-responsive breast cancer cell lines, suggesting potential applications in hormone-related therapies or conditions (Chen et al., 2018).

Structural and Physicochemical Studies

The structural and physicochemical properties of similar compounds have been extensively studied. For example, research on the crystal structure and interactions of aroylhydrazones derived from 5-methoxysalicylaldehyde provides insights into the molecular structure and potential applications of these compounds (Zong & Wu, 2013). Another study focused on the synthesis and crystal structure analysis of related chroman-4-one derivatives, providing a foundation for understanding their chemical behavior and potential applications (Simon et al., 2013).

Biochemical Interactions

A study on the interaction of homoisoflavonoids with RNA revealed that these compounds, structurally similar to 5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one, bind externally to RNA duplexes without causing secondary structural changes. This suggests potential applications in understanding nucleic acid-ligand interactions and designing RNA-targeting molecules (Namdar et al., 2013).

Future Directions

Given the wide range of pharmacological activities exhibited by chromanone analogs, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will help the chemistry community in drug designing and development .

properties

IUPAC Name

(3E)-5-hydroxy-3-[(4-hydroxyphenyl)methylidene]-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-21-13-7-14(19)16-15(8-13)22-9-11(17(16)20)6-10-2-4-12(18)5-3-10/h2-8,18-19H,9H2,1H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIWQXCJVAWOKP-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OCC(=CC3=CC=C(C=C3)O)C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C2C(=C1)OC/C(=C\C3=CC=C(C=C3)O)/C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FC REN - Chinese Traditional and Herbal Drugs, 2014 - pesquisa.bvsalud.org
Objective: To study the chemical constituents from Scilla scilloides. Methods: The chemical constituents were isolated and purified by column chromatography and their structures were …
Number of citations: 4 pesquisa.bvsalud.org

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